N-(Pyridine-4-carbonyl)but-3-enehydrazonothioic acid
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Overview
Description
N-(Pyridine-4-carbonyl)but-3-enehydrazonothioic acid is a complex organic compound that features a pyridine ring, a but-3-ene chain, and a hydrazonothioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridine-4-carbonyl)but-3-enehydrazonothioic acid typically involves the reaction of pyridine-4-carboxylic acid with but-3-en-2-one in the presence of hydrazine and a thiol reagent. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol, followed by purification steps like recrystallization or chromatography to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(Pyridine-4-carbonyl)but-3-enehydrazonothioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazonothioic acid group to hydrazine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
N-(Pyridine-4-carbonyl)but-3-enehydrazonothioic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as catalysts or sensors
Mechanism of Action
The mechanism of action of N-(Pyridine-4-carbonyl)but-3-enehydrazonothioic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The specific pathways involved depend on the nature of the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features a similar pyridine structure but with different functional groups.
Pyridine-4-carboxylic acid derivatives: These compounds share the pyridine-4-carbonyl group but differ in their additional substituents.
Uniqueness
N-(Pyridine-4-carbonyl)but-3-enehydrazonothioic acid is unique due to its combination of a pyridine ring, a but-3-ene chain, and a hydrazonothioic acid group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
CAS No. |
6337-99-1 |
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Molecular Formula |
C10H11N3OS |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
N'-but-3-enethioylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C10H11N3OS/c1-2-3-9(15)12-13-10(14)8-4-6-11-7-5-8/h2,4-7H,1,3H2,(H,12,15)(H,13,14) |
InChI Key |
ATPMWMRQVBJZHL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=S)NNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
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